Cas no 2877761-08-3 (1-[(3-methoxyphenyl)methyl]-4-{pyrido[3,4-d]pyrimidin-4-yl}piperazin-2-one)

1-[(3-Methoxyphenyl)methyl]-4-{pyrido[3,4-d]pyrimidin-4-yl}piperazin-2-one is a heterocyclic compound featuring a pyridopyrimidine core linked to a piperazinone moiety via a 3-methoxybenzyl substituent. This structure confers potential utility in medicinal chemistry, particularly as a scaffold for kinase inhibitors or other biologically active agents. The pyridopyrimidine group enhances binding affinity to enzymatic targets, while the piperazinone ring contributes to solubility and pharmacokinetic properties. The 3-methoxybenzyl substitution may further modulate selectivity and metabolic stability. This compound is of interest in drug discovery for its balanced physicochemical properties and potential applications in targeting protein-protein interactions or signal transduction pathways. Its synthetic versatility allows for further derivatization to optimize activity and selectivity.
1-[(3-methoxyphenyl)methyl]-4-{pyrido[3,4-d]pyrimidin-4-yl}piperazin-2-one structure
2877761-08-3 structure
Product name:1-[(3-methoxyphenyl)methyl]-4-{pyrido[3,4-d]pyrimidin-4-yl}piperazin-2-one
CAS No:2877761-08-3
MF:C19H19N5O2
MW:349.386463403702
CID:5309587
PubChem ID:165433779

1-[(3-methoxyphenyl)methyl]-4-{pyrido[3,4-d]pyrimidin-4-yl}piperazin-2-one Chemical and Physical Properties

Names and Identifiers

    • 1-[(3-methoxyphenyl)methyl]-4-{pyrido[3,4-d]pyrimidin-4-yl}piperazin-2-one
    • F6806-5288
    • 2877761-08-3
    • AKOS040880841
    • 1-[(3-Methoxyphenyl)methyl]-4-pyrido[3,4-d]pyrimidin-4-yl-2-piperazinone
    • Inchi: 1S/C19H19N5O2/c1-26-15-4-2-3-14(9-15)11-23-7-8-24(12-18(23)25)19-16-5-6-20-10-17(16)21-13-22-19/h2-6,9-10,13H,7-8,11-12H2,1H3
    • InChI Key: XEUXRIORDIZDLG-UHFFFAOYSA-N
    • SMILES: N1(CC2=CC=CC(OC)=C2)CCN(C2N=CN=C3C=NC=CC3=2)CC1=O

Computed Properties

  • Exact Mass: 349.15387487g/mol
  • Monoisotopic Mass: 349.15387487g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 4
  • Complexity: 491
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 71.4Ų

Experimental Properties

  • Density: 1.316±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 628.5±55.0 °C(Predicted)
  • pka: 3.75±0.30(Predicted)

1-[(3-methoxyphenyl)methyl]-4-{pyrido[3,4-d]pyrimidin-4-yl}piperazin-2-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6806-5288-10μmol
1-[(3-methoxyphenyl)methyl]-4-{pyrido[3,4-d]pyrimidin-4-yl}piperazin-2-one
2877761-08-3
10μmol
$103.5 2023-09-07
Life Chemicals
F6806-5288-3mg
1-[(3-methoxyphenyl)methyl]-4-{pyrido[3,4-d]pyrimidin-4-yl}piperazin-2-one
2877761-08-3
3mg
$94.5 2023-09-07
Life Chemicals
F6806-5288-1mg
1-[(3-methoxyphenyl)methyl]-4-{pyrido[3,4-d]pyrimidin-4-yl}piperazin-2-one
2877761-08-3
1mg
$81.0 2023-09-07
Life Chemicals
F6806-5288-75mg
1-[(3-methoxyphenyl)methyl]-4-{pyrido[3,4-d]pyrimidin-4-yl}piperazin-2-one
2877761-08-3
75mg
$312.0 2023-09-07
Life Chemicals
F6806-5288-20mg
1-[(3-methoxyphenyl)methyl]-4-{pyrido[3,4-d]pyrimidin-4-yl}piperazin-2-one
2877761-08-3
20mg
$148.5 2023-09-07
Life Chemicals
F6806-5288-15mg
1-[(3-methoxyphenyl)methyl]-4-{pyrido[3,4-d]pyrimidin-4-yl}piperazin-2-one
2877761-08-3
15mg
$133.5 2023-09-07
Life Chemicals
F6806-5288-10mg
1-[(3-methoxyphenyl)methyl]-4-{pyrido[3,4-d]pyrimidin-4-yl}piperazin-2-one
2877761-08-3
10mg
$118.5 2023-09-07
Life Chemicals
F6806-5288-2mg
1-[(3-methoxyphenyl)methyl]-4-{pyrido[3,4-d]pyrimidin-4-yl}piperazin-2-one
2877761-08-3
2mg
$88.5 2023-09-07
Life Chemicals
F6806-5288-4mg
1-[(3-methoxyphenyl)methyl]-4-{pyrido[3,4-d]pyrimidin-4-yl}piperazin-2-one
2877761-08-3
4mg
$99.0 2023-09-07
Life Chemicals
F6806-5288-25mg
1-[(3-methoxyphenyl)methyl]-4-{pyrido[3,4-d]pyrimidin-4-yl}piperazin-2-one
2877761-08-3
25mg
$163.5 2023-09-07

Additional information on 1-[(3-methoxyphenyl)methyl]-4-{pyrido[3,4-d]pyrimidin-4-yl}piperazin-2-one

Research Brief on 1-[(3-methoxyphenyl)methyl]-4-{pyrido[3,4-d]pyrimidin-4-yl}piperazin-2-one (CAS: 2877761-08-3)

Recent studies on the compound 1-[(3-methoxyphenyl)methyl]-4-{pyrido[3,4-d]pyrimidin-4-yl}piperazin-2-one (CAS: 2877761-08-3) have highlighted its potential as a promising therapeutic agent in the field of chemical biology and medicinal chemistry. This compound, characterized by its unique pyrido[3,4-d]pyrimidin-4-yl and piperazin-2-one scaffold, has garnered attention for its selective inhibitory activity against specific kinase targets implicated in various diseases, including cancer and inflammatory disorders.

The synthesis and optimization of 1-[(3-methoxyphenyl)methyl]-4-{pyrido[3,4-d]pyrimidin-4-yl}piperazin-2-one have been reported in several recent publications. Researchers have employed structure-activity relationship (SAR) studies to enhance its pharmacokinetic properties, such as solubility and metabolic stability, while maintaining its high binding affinity. Advanced computational modeling techniques, including molecular docking and dynamics simulations, have been utilized to elucidate its interaction mechanisms with target proteins, providing valuable insights for further drug development.

In vitro and in vivo studies have demonstrated the compound's efficacy in inhibiting key signaling pathways, such as the PI3K/AKT/mTOR axis, which is frequently dysregulated in cancer. Notably, preclinical trials have shown significant tumor growth suppression in xenograft models, with minimal off-target effects. These findings suggest that 1-[(3-methoxyphenyl)methyl]-4-{pyrido[3,4-d]pyrimidin-4-yl}piperazin-2-one could serve as a lead compound for the development of novel kinase inhibitors.

Further investigations are underway to explore the compound's potential in combination therapies and its applicability to other disease models. Researchers are also focusing on optimizing its formulation to improve bioavailability and reduce toxicity. The ongoing progress in this area underscores the compound's versatility and its potential to address unmet medical needs in oncology and beyond.

In conclusion, 1-[(3-methoxyphenyl)methyl]-4-{pyrido[3,4-d]pyrimidin-4-yl}piperazin-2-one represents a significant advancement in the field of targeted therapy. Its unique chemical structure and promising biological activity make it a compelling candidate for further clinical development. Continued research efforts are expected to yield deeper mechanistic insights and pave the way for its translation into therapeutic applications.

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